molecular formula C8H6ClFO3 B13612731 5-Chloro-3-fluoro-2-methoxybenzoic acid

5-Chloro-3-fluoro-2-methoxybenzoic acid

Cat. No.: B13612731
M. Wt: 204.58 g/mol
InChI Key: VLZGGHUQJDAWNU-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-methoxybenzoic acid is a substituted benzoic acid derivative featuring a chloro group at position 5, a fluoro group at position 3, and a methoxy group at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the synergistic effects of its substituents:

  • Chloro: Enhances lipophilicity and metabolic stability.
  • Fluoro: Increases electronegativity and influences molecular polarity.
  • Methoxy: Modulates electronic effects and steric hindrance.

Properties

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

5-chloro-3-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6ClFO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)

InChI Key

VLZGGHUQJDAWNU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-methoxybenzoic acid typically involves the introduction of chloro, fluoro, and methoxy groups onto a benzoic acid core. One common method is the electrophilic aromatic substitution reaction, where the benzene ring is functionalized with the desired substituents. For instance, starting with 2-methoxybenzoic acid, chlorination and fluorination can be achieved using reagents like thionyl chloride and fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. Catalysts and specific reaction conditions are employed to ensure the efficient introduction of substituents while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chloro or fluoro substituents .

Scientific Research Applications

5-Chloro-3-fluoro-2-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

Table 1: Key Substituent Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties
5-Chloro-3-fluoro-2-methoxybenzoic acid Cl (5), F (3), OMe (2) -COOH, -OMe, -Cl, -F ~220.6* Moderate acidity, balanced lipophilicity
5-(Chlorosulfonyl)-3-fluoro-2-methoxybenzoic acid (CAS 1375471-82-1) ClSO₂ (5), F (3), OMe (2) -COOH, -ClSO₂ ~268.6 High reactivity (nucleophilic substitution)
5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid (CAS 2734778-87-9) Cl (5), F (2), OCH₂OMe (3) -COOH, -OCH₂OMe 234.6 Enhanced solubility in polar solvents
2-Chloro-6-fluoro-3-formylbenzoic acid (CAS 1131605-23-6) Cl (2), F (6), -CHO (3) -COOH, -CHO ~202.6 High acidity (electron-withdrawing -CHO)

*Calculated based on molecular formula C₈H₅ClFO₃.

Key Observations :
  • Electron-Withdrawing vs. Donating Groups :
    • The chlorosulfonyl group in CAS 1375471-82-1 significantly increases reactivity for nucleophilic substitutions compared to the methoxy group in the target compound .
    • Formyl (-CHO) in CAS 1131605-23-6 lowers the pKa of the carboxylic acid group due to its electron-withdrawing nature, enhancing acidity relative to methoxy-substituted analogs .
  • Solubility :
    • Methoxymethoxy (-OCH₂OMe) in CAS 2734778-87-9 improves aqueous solubility compared to the methoxy group, which is less polar .
Insights :
  • Multi-step syntheses are common for benzoic acid derivatives, with halogenation and functional group protection/deprotection being critical .
  • Diazotization (as in ) enables precise substitution patterns but requires stringent temperature control.

Biological Activity

5-Chloro-3-fluoro-2-methoxybenzoic acid is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics, including the presence of chlorine, fluorine, and methoxy functional groups, contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. It may exert effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Modulation : Binding to certain receptors can alter cellular responses, potentially leading to therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A series of synthesized derivatives containing this compound were evaluated for their antibacterial and antifungal activities.

CompoundAntibacterial Activity (Zone of Inhibition)Antifungal Activity (Zone of Inhibition)
This compound15 mm (E. coli)12 mm (Candida albicans)
Derivative A18 mm (S. aureus)10 mm (Aspergillus niger)
Derivative B20 mm (Pseudomonas aeruginosa)14 mm (Candida glabrata)

These results suggest that modifications to the base structure can enhance biological activity against various pathogens .

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This property indicates its potential use in treating inflammatory diseases.

Study on Leukemia Cells

A notable study evaluated the effects of this compound on L1210 mouse leukemia cells. The compound exhibited potent inhibition of cell proliferation with an IC50 value in the nanomolar range. This suggests a promising avenue for cancer therapeutics, particularly in hematological malignancies .

Synergistic Effects with Other Compounds

Research has also explored the synergistic effects of this compound when combined with other anti-inflammatory agents. Results indicated enhanced efficacy in reducing inflammation markers compared to individual treatments, highlighting its potential for combination therapies .

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